1H-Indol-3-ol, 5-fluoro-
CAS No.: 112864-56-9
Cat. No.: VC0040412
Molecular Formula: C8H6FNO
Molecular Weight: 151.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112864-56-9 |
|---|---|
| Molecular Formula | C8H6FNO |
| Molecular Weight | 151.14 |
| IUPAC Name | 5-fluoro-1H-indol-3-ol |
| Standard InChI | InChI=1S/C8H6FNO/c9-5-1-2-7-6(3-5)8(11)4-10-7/h1-4,10-11H |
| Standard InChI Key | VULFFEVKNXYOEK-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1F)C(=CN2)O |
Introduction
Chemical Structure and Identification
1H-Indol-3-ol, 5-fluoro- possesses a distinct chemical structure characterized by an indole core with a hydroxyl group at the 3-position and a fluorine atom at the 5-position. This structural arrangement contributes to its unique chemical properties and potential biological activities. The compound is primarily used in research applications, particularly as an intermediate in organic synthesis.
Chemical Identity and Nomenclature
The compound is formally identified by several standardized chemical descriptors as presented in Table 1 below:
| Parameter | Value |
|---|---|
| CAS Number | 112864-56-9 |
| IUPAC Name | 5-fluoro-1H-indol-3-ol |
| Molecular Formula | C₈H₆FNO |
| Molecular Weight | 151.14 g/mol |
| Standard InChI | InChI=1S/C8H6FNO/c9-5-1-2-7-6(3-5)8(11)4-10-7/h1-4,10-11H |
| Standard InChIKey | VULFFEVKNXYOEK-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1F)C(=CN2)O |
| Synonyms | Indoxyl, 5-fluoro- (6CI) |
| PubChem Compound ID | 90083452 |
The compound is alternatively known as Indoxyl, 5-fluoro- according to the Collective Index nomenclature system (6CI) . This standardized identification is crucial for researchers working with this compound in laboratory and pharmaceutical settings.
Structural Features
The structural architecture of 1H-Indol-3-ol, 5-fluoro- consists of an indole scaffold with a hydroxyl group at the 3-position and a fluorine atom at the 5-position. The indole nucleus itself comprises a six-membered benzene ring fused with a five-membered pyrrole ring. This bicyclic aromatic heterocycle serves as the foundation for numerous biologically active compounds in nature and pharmaceutical development.
Physical and Chemical Properties
The physical and chemical properties of 1H-Indol-3-ol, 5-fluoro- are influenced by its structural components, particularly the presence of both a hydroxyl group and a fluorine substituent on the indole scaffold.
Physical Properties
While comprehensive experimental physical property data for 1H-Indol-3-ol, 5-fluoro- is limited in the available literature, certain properties can be inferred from its structure and comparison with similar compounds. The molecule exists as a solid at room temperature, consistent with other indole derivatives of similar molecular weight. The presence of both the hydroxyl group and the nitrogen in the indole ring suggests that the compound can participate in hydrogen bonding, which would influence its solubility profile and melting point.
Chemical Reactivity
The chemical reactivity of 1H-Indol-3-ol, 5-fluoro- is dictated by several structural features:
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The hydroxyl group at the 3-position provides a nucleophilic center that can participate in various organic reactions including esterification, etherification, and oxidation.
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The indole nitrogen (NH) is moderately acidic and can be deprotonated under basic conditions, allowing for N-alkylation or other derivatization reactions.
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The presence of the electron-withdrawing fluorine atom at the 5-position modifies the electron density distribution across the indole system, potentially altering the reactivity of specific positions on the ring for electrophilic aromatic substitution reactions.
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The indole core generally exhibits high reactivity toward electrophiles, particularly at the 2-position, although this reactivity may be modulated by the electronic effects of the 3-hydroxyl and 5-fluoro substituents .
Synthesis and Derivatives
The synthesis of 1H-Indol-3-ol, 5-fluoro- and its derivatives represents an important area of research in organic chemistry, particularly due to the potential applications of these compounds in pharmaceutical development.
Related Derivatives
Several structurally related compounds demonstrate the importance of the 5-fluoro-indole scaffold in medicinal chemistry:
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3-(5-fluoro-1H-indol-3-yl)propan-1-ol (CAS: 141071-80-9): This derivative incorporates a three-carbon alcohol chain at the 3-position instead of the hydroxyl group .
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3-(5-fluoro-1H-indol-3-yl)propanal: Contains an aldehyde group at the end of a three-carbon chain at the 3-position, providing different reactivity and potential biological properties.
These derivatives highlight how structural modifications of the basic 5-fluoroindole scaffold can yield compounds with diverse properties and potential applications.
Biological and Pharmaceutical Applications
Structure-Activity Relationships
The presence of both a hydroxyl group at the 3-position and a fluorine atom at the 5-position in 1H-Indol-3-ol, 5-fluoro- creates a unique pharmacophore that may interact distinctively with biological targets. The fluorine atom typically enhances metabolic stability and lipophilicity, while the hydroxyl group provides opportunities for hydrogen bonding with target proteins.
Fluorinated indole derivatives often exhibit enhanced binding affinity to specific biological targets compared to their non-fluorinated counterparts. This phenomenon is attributable to the unique electronic properties of fluorine, which can strengthen protein-ligand interactions through various mechanisms including dipole-dipole interactions and hydrogen bonding.
Research Findings and Applications
Research involving 1H-Indol-3-ol, 5-fluoro- primarily focuses on its utility as a synthetic intermediate in the preparation of more complex molecules with potential biological activity.
Synthetic Utility
As a functionalized indole derivative, 1H-Indol-3-ol, 5-fluoro- serves as a valuable building block in organic synthesis. The presence of the hydroxyl group at the 3-position provides a convenient handle for further functionalization, while the fluorine substituent at the 5-position introduces unique electronic and steric properties to the resulting compounds.
Research suggests that fluorinated indole compounds can modulate various biological pathways, making derivatives of 1H-Indol-3-ol, 5-fluoro- potential candidates for investigation in drug discovery programs.
Comparative Analysis with Related Compounds
Table 2 presents a comparative analysis of 1H-Indol-3-ol, 5-fluoro- with structurally related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 1H-Indol-3-ol, 5-fluoro- | 112864-56-9 | C₈H₆FNO | 151.14 | Base compound |
| 3-(5-fluoro-1H-indol-3-yl)propan-1-ol | 141071-80-9 | C₁₁H₁₂FNO | 193.22 | 3-carbon alcohol chain at 3-position |
| 3-(5-fluoro-1H-indol-3-yl)propanal | - | C₁₁H₁₀FNO | 191.20 | 3-carbon chain with terminal aldehyde |
| 1H-Indol-3-ol (non-fluorinated) | 700-06-1 | C₈H₇NO | 133.15 | Lacks fluorine at 5-position |
Future Research Directions
The current understanding of 1H-Indol-3-ol, 5-fluoro- suggests several promising avenues for future research:
Medicinal Chemistry Applications
Given the potential biological activities of fluorinated indole derivatives, 1H-Indol-3-ol, 5-fluoro- could serve as a starting point for developing new therapeutic agents. Future studies might focus on:
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Synthesizing libraries of derivatives with modifications at various positions of the indole scaffold
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Evaluating these derivatives for activity against specific biological targets
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Conducting structure-activity relationship studies to optimize potency and selectivity
Synthetic Methodology Development
The development of efficient and selective methods for synthesizing 1H-Indol-3-ol, 5-fluoro- and its derivatives represents another important research direction. This might include:
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Exploring novel catalytic approaches for introducing fluorine at the 5-position
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Developing regioselective methods for functionalizing the indole scaffold
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Investigating green chemistry approaches to reduce the environmental impact of synthetic processes
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